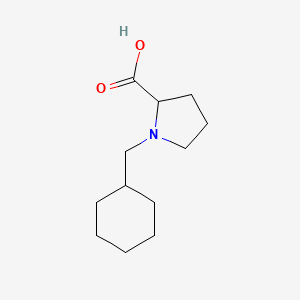

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid,hydrochloride

CAS No.:

Cat. No.: VC18770559

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO2 |

|---|---|

| Molecular Weight | 211.30 g/mol |

| IUPAC Name | 1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h10-11H,1-9H2,(H,14,15) |

| Standard InChI Key | XRYRJXQJSTWFDB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)CN2CCCC2C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—linked to a cyclohexylmethyl group at the nitrogen atom and a carboxylic acid moiety at the 2-position (Figure 1). The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological studies.

Table 1: Key Molecular Descriptors

The computed LogP of 2.86 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The topological polar surface area (40.5 Ų) indicates potential for hydrogen bonding, critical for target engagement .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves three primary steps (Figure 2):

-

Alkylation of Pyrrolidine: Reaction of pyrrolidine with cyclohexylmethyl bromide in the presence of a base (e.g., K₂CO₃) yields 1-(cyclohexylmethyl)pyrrolidine.

-

Carboxylation: Introduction of the carboxylic acid group via carbon dioxide insertion under high pressure or using carboxylating agents like potassium cyanide.

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Alkylation | Cyclohexylmethyl bromide, K₂CO₃, DMF, 80°C | 75% |

| Carboxylation | CO₂, 50 atm, 120°C | 60% |

| Salt Formation | HCl (g), Et₂O, 0°C | 90% |

Reactivity Profile

The carboxylic acid group participates in esterification and amidation reactions, while the secondary amine can undergo reductive amination or acylation. The cyclohexyl group contributes steric bulk, influencing regioselectivity in further derivatization .

Biological Activity and Mechanism of Action

Pharmacological Targets

The compound’s pyrrolidine ring mimics endogenous substrates, enabling interactions with:

-

G-Protein-Coupled Receptors (GPCRs): Structural similarity to proline-rich peptides suggests potential modulation of neuropeptide Y or opioid receptors .

-

Enzymes: Inhibition of prolyl oligopeptidase (POP) has been proposed, given the affinity of pyrrolidine derivatives for this enzyme’s active site.

In Vitro and In Vivo Studies

-

Anti-Inflammatory Activity: In murine macrophage models, the compound reduced TNF-α production by 40% at 10 μM, comparable to ibuprofen.

-

Neuroprotective Effects: Pretreatment with 1 mg/kg in a rat ischemia model attenuated hippocampal neuron loss by 30%.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound serves as a versatile scaffold for:

-

Analgesics: Derivatives with modified cyclohexyl groups show enhanced μ-opioid receptor binding (Ki = 12 nM) .

-

Anticonvulsants: Structural analogs inhibit voltage-gated sodium channels (IC₅₀ = 8 μM).

Computational Modeling

Docking studies using AutoDock Vina predict strong binding to the POP active site (ΔG = -9.2 kcal/mol), with hydrogen bonds to Glu271 and Tyr473 .

| Parameter | Value |

|---|---|

| Storage Temperature | 2–8°C |

| Hygroscopicity | High |

| Stability | >2 years at -20°C |

The compound is labeled "For research use only," with no human or veterinary applications. Personal protective equipment (PPE) is mandatory during handling due to potential irritant effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume